molecular formula C17H22N4OS B2705686 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide CAS No. 2034201-00-6

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide

Cat. No.: B2705686
CAS No.: 2034201-00-6
M. Wt: 330.45
InChI Key: UYJJXSFZDWLZGT-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a pyrazole ring, a piperidine ring, and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the thiophene ring. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide

Uniqueness

What sets N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide apart from similar compounds is its unique combination of the pyrazole, piperidine, and thiophene rings. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-2-5-15(23-11)17(22)18-13-6-8-21(9-7-13)16-10-14(19-20-16)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJJXSFZDWLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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